Ethyl 3-(6-bromo-1-benzothien-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(6-bromo-1-benzothien-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a bromine atom attached to the benzothiophene ring, which is further connected to an ethyl ester group. Benzothiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of Ethyl 3-(6-bromo-1-benzothien-2-yl)-3-oxopropanoate typically involves the following steps:
Bromination: The starting material, benzothiophene, undergoes bromination to introduce a bromine atom at the 6-position of the benzothiophene ring.
Esterification: The brominated benzothiophene is then subjected to esterification with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the ethyl ester group attached to the benzothiophene ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 3-(6-bromo-1-benzothien-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzothiophene ring can be oxidized to introduce additional functional groups, enhancing the compound’s reactivity.
Common reagents used in these reactions include sodium ethoxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(6-bromo-1-benzothien-2-yl)-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting parasitic and fungal infections.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-bromo-1-benzothien-2-yl)-3-oxopropanoate and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens, thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 3-(6-bromo-1-benzothien-2-yl)-3-oxopropanoate can be compared with other benzothiophene derivatives, such as:
Ethyl 3-(1-benzothien-2-yl)-3-oxopropanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
The presence of the bromine atom in this compound makes it unique, as it can undergo specific substitution reactions that are not possible with non-brominated analogs.
Properties
IUPAC Name |
ethyl 3-(6-bromo-1-benzothiophen-2-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-2-17-13(16)7-10(15)12-5-8-3-4-9(14)6-11(8)18-12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDNEMJJZVWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(S1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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